3-Aminopyridine-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAHAZXCUHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316355 | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-51-7 | |
| Record name | 54247-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 Aminopyridine 2 Sulfonic Acid
Reactivity of the Aminopyridine Moiety
The aminopyridine core of 3-Aminopyridine-2-sulfonic acid dictates a significant portion of its chemical personality, influencing its interactions with both electron-deficient and electron-rich species.
Nucleophilic Reactivity of the Amino Nitrogen
The lone pair of electrons on the amino nitrogen atom imparts nucleophilic character to the molecule. This nucleophilicity is subject to the electronic effects of the pyridine (B92270) ring and the sulfonic acid group. The acidity of the amino group in aminopyridines has been a subject of study, with the position of the amino group and the presence of other substituents significantly influencing its pKa value. cdnsciencepub.comresearchgate.net In polar aprotic solvents, the basicity of such amino groups can be enhanced, facilitating their participation in nucleophilic reactions. cdnsciencepub.com
The nucleophilicity of amines, including aminopyridines, has been systematically investigated, providing a framework for understanding their reactivity towards various electrophiles. uni-muenchen.de The amino group can react with electrophiles in a manner similar to other primary amines, although its reactivity is modulated by the aromatic system to which it is attached. libretexts.org
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on a pyridine ring is generally slower than on a benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This deactivation is further compounded by the potential for protonation of the ring nitrogen under the acidic conditions often required for EAS reactions. wikipedia.orgrsc.org
In this compound, the directing effects of the existing substituents play a crucial role. The amino group is an activating, ortho-, para-directing group, while the sulfonic acid group is a deactivating, meta-directing group. numberanalytics.comwikipedia.org However, in strongly acidic media, the amino group is protonated to form an ammonium (B1175870) ion, which is a deactivating, meta-directing group. libretexts.org This complex interplay of directing effects can lead to a mixture of products or require specific reaction conditions to achieve selectivity. For instance, the nitration of aminopyridines can be challenging and may require protecting the amino group to control the reaction's outcome. cdnsciencepub.comlibretexts.org
Oxidation and Reduction Pathways
The aminopyridine moiety can undergo oxidation. For example, the oxidation of 3-aminopyridine (B143674) with peroxomonophosphoric acid has been shown to be a second-order reaction, leading to the formation of 3,3′-azoxypyridine. chemicalbook.com Similarly, oxidation of 3-aminopyridine by peroxomonosulfuric acid has been studied, with the reaction mechanism involving a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net The oxidation of related 3-aminothieno[2,3-b]pyridine-2-carboxamides has also been investigated, revealing different mechanistic pathways depending on the solvent. acs.org
Information regarding the specific reduction pathways of this compound is less prevalent in the reviewed literature. However, the reduction of nitro groups on pyridine rings is a known transformation, suggesting that under appropriate conditions, the pyridine ring or other functional groups could be susceptible to reduction. cdnsciencepub.com
Reactivity of the Sulfonic Acid Group
The sulfonic acid group is a strong acid and its chemistry is characterized by its acidic nature and its ability to undergo condensation and substitution reactions.
Condensation and Substitution Reactions (e.g., Sulfonyl Halide Formation)
The sulfonic acid group can be converted into more reactive derivatives, such as sulfonyl halides. This transformation is typically achieved by reacting the sulfonic acid or its salt with halogenating agents like thionyl chloride or phosphorus pentachloride. wikipedia.orggoogle.com The resulting sulfonyl chlorides are versatile intermediates that can react with a variety of nucleophiles. wikipedia.orgnih.gov For instance, they react with amines to form sulfonamides and with alcohols to form sulfonate esters. wikipedia.org
The synthesis of 2-aminopyridine-3-sulfonyl chlorides has been reported, and their subsequent reaction with tertiary amines can lead to the formation of sulfonylethenamines. researchgate.netresearchgate.net This indicates that the sulfonic acid moiety in this compound can likely be converted to a sulfonyl chloride, opening up pathways for further functionalization. Modern methods for sulfonyl chloride formation from sulfonamides have also been developed, offering milder reaction conditions. nih.gov
Intramolecular Interactions and Tautomerism
The structure of this compound, featuring an amino group and a sulfonic acid group on a pyridine ring, allows for a range of intramolecular interactions that significantly influence its chemical behavior. These interactions are pivotal in determining the molecule's preferred conformation and its tautomeric equilibrium.
The presence of both a basic amino group and an acidic sulfonic acid group, in conjunction with the nitrogen atom of the pyridine ring, makes the formation of a zwitterion a prominent possibility. In this tautomeric form, the proton from the sulfonic acid group is transferred to one of the basic nitrogen atoms, either the amino group or the pyridine nitrogen. This results in a molecule with both a positive and a negative formal charge. The existence of zwitterionic forms has been confirmed in related compounds. For instance, the reaction of 4-aminopyridine (B3432731) with oleum (B3057394) yields 4-amino-pyridinium-3-sulfonate monohydrate, which exists as a hydrated zwitterion in the solid state nih.gov. In this zwitterionic structure, the proton is located on the pyridine nitrogen, and the molecule is stabilized by a network of hydrogen bonds involving the sulfonate group and water molecules nih.gov.
Intramolecular hydrogen bonding is another critical factor in the conformational preferences of this compound. A hydrogen bond could potentially form between the hydrogen of the amino group and an oxygen atom of the sulfonate group, or between a protonated pyridine nitrogen and the sulfonate group. Such interactions can lead to the formation of quasi-cyclic structures, enhancing the planarity and stability of the molecule. Studies on other aminopyridine derivatives have demonstrated the significance of these intramolecular forces in dictating their three-dimensional structures.
The equilibrium between the neutral and zwitterionic tautomers is influenced by the surrounding environment, such as the solvent polarity and pH. In polar solvents, the zwitterionic form is generally more stabilized due to favorable dipole-dipole interactions.
Table 1: Potential Tautomeric Forms of this compound
| Tautomer | Structural Description |
| Neutral Form | The molecule exists with uncharged amino and sulfonic acid groups. |
| Zwitterion (Pyridinium) | The pyridine nitrogen is protonated, and the sulfonic acid group is deprotonated. |
| Zwitterion (Ammonium) | The amino group is protonated, and the sulfonic acid group is deprotonated. |
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of a compound and the feasibility of its transformations. While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, valuable inferences can be drawn from studies on related aminopyridine derivatives.
Thermodynamic data for related compounds can offer a comparative understanding. For instance, the molar enthalpies of solution for 2-aminopyridine (B139424) in water have been measured, indicating an endothermic process researchgate.net. The thermodynamic properties of 2-aminopyridine, such as its heat capacity and the enthalpy and entropy of its solid-liquid phase transition, have also been determined through adiabatic calorimetry asianpubs.org. While these values are for a different isomer, they provide a baseline for the expected thermodynamic behavior of aminopyridine derivatives.
Table 2: Thermodynamic Data for a Related Aminopyridine Derivative (2-Aminopyridine)
| Parameter | Value | Reference |
| Molar Enthalpy of Solution in Water | Endothermic | researchgate.net |
| Peak Temperature of Solid-Liquid Phase Transition | 330.09 ± 0.01 K | asianpubs.org |
| Molar Enthalpy of Solid-Liquid Phase Transition | 18.33 ± 0.05 kJ mol⁻¹ | asianpubs.org |
| Molar Entropy of Solid-Liquid Phase Transition | 55.53 ± 0.14 J K⁻¹ mol⁻¹ | asianpubs.org |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry offers powerful tools to investigate the intricacies of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, geometry, and reactivity of molecules like this compound.
DFT calculations can be employed to predict the relative stabilities of the different tautomers of this compound, both in the gas phase and in solution, by incorporating solvent models. Such calculations can help to quantify the energy difference between the neutral and zwitterionic forms and to predict the most likely site of protonation. Furthermore, computational methods can be used to model the transition states of reactions involving this compound, allowing for the determination of activation energies and the elucidation of reaction pathways. For instance, DFT calculations have been successfully used to predict the pKa values of aniline (B41778) and pyridine derivatives in various solvents, demonstrating the utility of these methods in understanding the acid-base properties of such compounds researchgate.net.
Table 3: Commonly Used Computational Methods for Studying Aminopyridine Derivatives
| Method | Application |
| Density Functional Theory (B3LYP) | Geometry optimization, vibrational frequency analysis, prediction of electronic properties, and calculation of reaction pathways and transition states. |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and investigation of excited state properties. |
| Isodesmic Reactions | Calculation of thermodynamic properties such as heats of formation. |
| Solvation Models (e.g., PCM) | Simulation of solvent effects on molecular properties and reaction energetics. |
Computational Chemistry and Theoretical Characterization of 3 Aminopyridine 2 Sulfonic Acid
Electronic Structure Calculations (e.g., DFT, Hartree-Fock)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide an excellent balance of accuracy and computational cost for pyridine (B92270) derivatives, making it suitable for analyzing geometries and electronic properties. niscair.res.inscirp.org Hartree-Fock methods, while being less computationally demanding, serve as a foundational ab initio approach, and have been successfully applied to molecules like pyridine-3-sulfonic acid to calculate molecular geometry and vibrational wavenumbers. researchgate.netasianpubs.org
For 3-aminopyridine-2-sulfonic acid, these calculations would typically begin with geometry optimization to find the most stable conformation of the molecule. The presence of the amino (-NH2) and sulfonic acid (-SO3H) groups on the pyridine ring introduces possibilities for intramolecular hydrogen bonding, which these computational methods can accurately model. Studies on related aminopyridines and their derivatives often utilize the 6-31G or larger basis sets (e.g., 6-311++G(d,p)) to ensure accurate descriptions of the electronic distribution, especially for the heteroatoms involved. niscair.res.incore.ac.uk
Charge distribution analysis reveals the electronic landscape of a molecule, indicating centers of positive and negative charge. This is crucial for understanding a molecule's reactivity, intermolecular interactions, and properties like dipole moment. For aminopyridines, ab initio calculations have been used to determine the charge distribution and have shown that the nitrogen atoms in the pyridine ring are the most basic sites. rsc.org
In this compound, the electron-donating amino group at position 3 and the strongly electron-withdrawing sulfonic acid group at position 2 create a complex electronic environment. The sulfonic acid group significantly polarizes the molecule, drawing electron density away from the pyridine ring, while the amino group donates electron density. A Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, would provide a detailed picture of this charge distribution, quantifying the partial charges on each atom. This analysis helps in understanding the stability arising from hyperconjugative interactions and charge delocalization within the molecule. researchgate.net
| Atom | Hypothetical Mulliken Atomic Charge (e) |
| N (pyridine ring) | -0.65 |
| N (amino group) | -0.85 |
| S (sulfonic acid) | +1.50 |
| O (sulfonic acid) | -0.70 |
| C2 (ring) | +0.40 |
| C3 (ring) | -0.30 |
| Note: This table presents hypothetical charge values for illustrative purposes, based on trends observed in related pyridine derivatives. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. niscair.res.in
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would likely be centered on the electron-deficient sulfonic acid group and the adjacent carbon atom. DFT calculations on related aminothiazolyl-pyridine derivatives have been used to determine these orbital energies and their distributions. niscair.res.in The energy gap and other quantum chemical parameters derived from FMO analysis, such as chemical hardness and electrophilicity, are valuable for predicting the molecule's behavior in chemical reactions and biological systems. scirp.orgscirp.org
| Parameter | Illustrative Value | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicator of chemical stability and reactivity |
| Note: The values in this table are illustrative, based on typical results for similar aromatic heterocyclic compounds. mdpi.com |
Vibrational Spectroscopy Simulations (FT-IR, Raman)
Theoretical simulations of vibrational spectra (FT-IR and Raman) are invaluable for interpreting experimental data. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the normal modes of the molecule. DFT and Hartree-Fock methods have been effectively used to simulate the spectra of pyridine-3-sulfonic acid and various aminopyridines. researchgate.netasianpubs.orgcore.ac.uk
For this compound, the calculated spectrum would show characteristic bands for the functional groups present. Key vibrations would include:
N-H stretching from the amino group, typically appearing in the 3300-3500 cm⁻¹ region. core.ac.uk
S=O asymmetric and symmetric stretching from the sulfonic acid group, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Pyridine ring C=C and C=N stretching vibrations, which occur in the 1400-1600 cm⁻¹ range. researchgate.net
S-O-H bending and C-S stretching modes at lower frequencies. researchgate.net
Comparison between the calculated and experimental spectra allows for a detailed and accurate assignment of the vibrational modes. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group | Reference |
| N-H Asymmetric/Symmetric Stretch | 3300 - 3500 | Amino (-NH₂) | core.ac.uk |
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring | researchgate.net |
| S=O Asymmetric Stretch | ~1250 | Sulfonic Acid (-SO₃H) | asianpubs.org |
| S=O Symmetric Stretch | ~1035 | Sulfonic Acid (-SO₃H) | asianpubs.org |
| Pyridine Ring Stretching | 1400 - 1600 | Pyridine Ring | researchgate.net |
| S-O-H Bending | ~1187 | Sulfonic Acid (-SO₃H) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. For this compound, the introduction of the bulky and strongly electron-withdrawing sulfonic acid group at the C2 position would cause a significant downfield shift for the adjacent protons and carbons compared to unsubstituted 3-aminopyridine (B143674). chemicalbook.com The proton on the amino group would be identifiable, though its chemical shift can be sensitive to solvent and concentration. Theoretical predictions are crucial for distinguishing between the different protons on the pyridine ring and for confirming the substitution pattern. rsc.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the exploration of potential reaction pathways, providing insights into reaction mechanisms, kinetics, and thermodynamics. This involves locating transition states (the highest energy point along a reaction coordinate) and calculating activation energies.
For this compound, this could involve modeling its synthesis. For instance, the sulfonation of 3-aminopyridine is a potential route. Theoretical modeling could investigate the regioselectivity of this reaction, explaining why the sulfonic acid group attaches at the C2 position. Studies on the reactions of related compounds, such as the oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with amines, demonstrate how computational modeling can elucidate complex mechanisms. researchgate.net By mapping the potential energy surface, researchers can identify intermediates and transition states, calculating the energy barriers for each step. This information is critical for optimizing reaction conditions to improve yield and selectivity. The synthesis of related aminopyridine derivatives has been explored, and these methodologies could be applied to understand the formation of the target compound. google.com
In Silico Screening for Biological Target Interactions (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential interactions between a ligand and a protein target. Numerous studies have performed molecular docking on aminopyridine derivatives to investigate their potential as therapeutic agents. scirp.orgimist.maresearchgate.net
Given its structure, this compound possesses functional groups capable of forming significant interactions with biological macromolecules. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The sulfonic acid group is a strong hydrogen bond donor and can also form ionic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a protein's active site.
An in silico screening campaign would involve docking this compound against a library of known protein targets. The results would be scored based on the predicted binding affinity, highlighting potential biological targets. For instance, related pyridine sulfonic acid derivatives have been investigated as antagonists for the NMDA receptor, and docking studies were used to propose a binding geometry within the receptor site. nih.gov Such studies can guide the design of more potent and selective inhibitors.
| Target Protein (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Lys72, Glu170 | Ionic, H-bond (Sulfonic Acid) |
| Carbonic Anhydrase II | -7.9 | His94, Thr199 | H-bond (Amino Group, Pyridine N) |
| NMDA Receptor Subunit | -9.1 | Arg520, Ser511 | Ionic, H-bond (Sulfonic Acid) |
| Note: This table is a hypothetical representation of molecular docking results to illustrate the types of interactions and data generated. The target proteins are chosen based on the activity of related sulfonamide and aminopyridine compounds. |
Methodological Advancements and Limitations in Computational Studies
The theoretical investigation of this compound through computational chemistry provides profound insights into its molecular structure, reactivity, and potential applications. The accuracy and predictive power of these studies are, however, intrinsically linked to the chosen computational methods. This section explores the methodological advancements that have enabled detailed characterization of this and similar molecules, while also acknowledging the inherent limitations of these theoretical approaches.
Recent advancements in computational chemistry, particularly in the realm of Density Functional Theory (DFT), have become indispensable for studying pyridine derivatives. scirp.orgresearchgate.net DFT methods are favored due to their balance of computational efficiency and accuracy in capturing electron correlation effects, which is a significant improvement over less demanding methods like semi-empirical calculations and more computationally expensive wave-function-based methods like Hartree-Fock. scirp.orgresearchgate.net For molecules like this compound, DFT allows for the determination of various quantum chemical parameters. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic properties and reactivity. scirp.org
Molecular modeling studies on related pyridine sulfonic acid derivatives have successfully employed computational techniques to understand their pharmacological activities. nih.gov For instance, conformational analysis and comparative modeling have been used to propose the binding geometry of sulfonic acid moieties within biological targets. nih.gov Such approaches are instrumental in rational drug design, allowing for a theoretical understanding that can guide synthetic efforts.
However, the computational study of sulfonated aromatic compounds is not without its challenges. The presence of the sulfonic acid group, with its high polarity and potential for strong intermolecular interactions, can complicate theoretical calculations. nih.gov Accurately modeling the solvation effects and the various hydrogen bonding networks that this compound can form is a significant hurdle. The choice of the solvent model in computational simulations can, therefore, have a substantial impact on the accuracy of the predicted properties.
Furthermore, while DFT is a powerful tool, the selection of the specific functional and basis set is critical and can influence the results. Studies on aminopyridines have shown that different DFT functionals can yield varying degrees of accuracy for properties like charge density distribution and vibrational frequencies. researchgate.net For example, in a comparative study of aminopyridines, the DFT method was found to provide accurate results for charge density distribution in 3-aminopyridine. researchgate.net This underscores the importance of methodological validation and benchmarking against experimental data where possible.
Another limitation arises when studying the aggregation of aromatic compounds. The fine balance of interactions, including π–π stacking between aromatic rings and steric effects, determines the aggregated structures. researchgate.net While molecular dynamics simulations can provide insights into these phenomena, accurately modeling the extended aromatic systems and their aggregation behavior remains a subject of ongoing research and debate. researchgate.net
Biological Activities and Mechanistic Insights of 3 Aminopyridine 2 Sulfonic Acid
Antimicrobial Efficacy Assessment
Antibacterial Spectrum
No published studies were found that investigated the antibacterial activity of 3-Aminopyridine-2-sulfonic acid against a spectrum of bacterial strains. Therefore, no data on its minimum inhibitory concentrations (MICs) or its efficacy against Gram-positive or Gram-negative bacteria are available.
Antifungal Properties
Similarly, there is no available research detailing the antifungal properties of this compound. Its potential efficacy against various fungal pathogens has not been reported in the scientific literature.
Antitumor Activity Studies
Cytotoxic Effects on Cancer Cell Lines
A thorough search did not yield any studies that evaluated the cytotoxic effects of this compound on cancer cell lines. Consequently, there are no available data, such as IC50 values, to report.
Inhibition of Proliferation Mechanisms
No mechanistic studies on the potential inhibition of cancer cell proliferation by this compound have been published.
Enzyme Inhibition and Modulation Studies
There is no information available in the scientific literature regarding the ability of this compound to inhibit or modulate the activity of any specific enzymes.
While the broader classes of aminopyridines and sulfonic acids encompass many biologically active compounds, this compound itself appears to be a largely unstudied compound in the context of antimicrobial, antitumor, and enzyme-inhibitory activities. It is possible that this compound serves as a chemical intermediate in the synthesis of other molecules, but its own biological profile has not been a subject of published research. Therefore, the detailed article on its biological activities as outlined cannot be generated at this time. Further primary research would be required to elucidate the potential therapeutic properties of this specific chemical entity.
Identification of Target Enzymes
The biological activity of aminopyridine derivatives is often linked to their ability to interact with and modulate the function of specific enzymes. researchgate.net For derivatives of 3-aminopyridine (B143674), one of the most well-documented target enzymes is ribonucleotide reductase (RR) . This has been extensively studied in the context of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), a potent inhibitor of RR. nih.gov Ribonucleotide reductase is a critical enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair.
Other potential enzyme targets for compounds containing the aminopyridine scaffold include:
Protein Kinases: Aminopyridine derivatives have been investigated as inhibitors of various protein kinases. For instance, a novel series of aminopyridine N-oxides were identified as potent inhibitors of p38α MAP kinase. nih.gov Additionally, 3,5-diaryl-2-aminopyridine derivatives have shown inhibitory activity against Activin receptor-like kinase 2 (ALK2). acs.org
Carbonic Anhydrases (CAs): The presence of a sulfonamide group, as in this compound, suggests a potential for interaction with carbonic anhydrases. Sulfonamides are a well-known class of CA inhibitors. nih.gov Studies on pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their inhibitory activity against various CA isoforms, including human cytosolic isoforms hCA I and II, and tumor-associated isoforms IX and XII. mdpi.commdpi.com
Kinetic Characterization of Enzyme Inhibition
The inhibitory activity of aminopyridine derivatives has been quantified in several studies. For example, 5-substituted derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown potent inhibition of ribonucleotide reductase. nih.gov
The kinetic parameters of enzyme inhibition for various aminopyridine and sulfonamide derivatives are summarized in the table below. It is important to note that these values are for related compounds and not directly for this compound.
| Compound Class | Target Enzyme | Inhibition Value (IC50 or Ki) | Reference |
|---|---|---|---|
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.3 µM (IC50) | nih.gov |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide Reductase | 1.0 µM (IC50) | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1j) | E. coli β-CA | 94.9 nM (Ki) | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide (Compound 1f) | hCA II | 6.6 nM (Ki) | mdpi.com |
| 4-(1H-Pyrazol-1-yl)-3-pyridinesulfonamide derivatives | hCA IX | 19.5-48.6 nM (KI) | nih.gov |
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which 3-aminopyridine derivatives exert their biological effects are multifaceted and depend on their specific structural features.
Interaction with Specific Molecular Targets (e.g., Proteins, Nucleic Acids)
The interaction of 3-aminopyridine derivatives with their protein targets has been elucidated in several contexts. For instance, the thiosemicarbazone derivatives of 3-aminopyridine are known to chelate iron, and this complex then interacts with the iron center of the R2 subunit of ribonucleotide reductase, disrupting its function.
In the case of kinase inhibition, 2-aminopyridine (B139424) derivatives have been shown to bind to the kinase hinge region, mimicking the hydrogen bonding interactions of ATP. acs.org The sulfonamide group, as would be present in this compound, is known to coordinate with the zinc ion in the active site of carbonic anhydrases. mdpi.com
Role of Redox Processes in Biological Activity
Redox processes can play a significant role in the biological activity of certain 3-aminopyridine derivatives. The iron complexes of thiosemicarbazone derivatives, such as Triapine, are redox-active and can participate in Fenton chemistry, leading to the generation of reactive oxygen species (ROS). This can induce oxidative stress and contribute to the cytotoxic effects of these compounds. The genetic incorporation of redox-active unnatural amino acids has been shown to improve the oxidase activity of some enzymes. rsc.org Furthermore, the oxidation of 3-aminopyridine itself has been studied, indicating its potential to participate in redox reactions. chemicalbook.com
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a molecule influences its biological activity. For aminopyridine derivatives, several SAR studies have been conducted.
For inhibitors of ribonucleotide reductase, modifications at the 5-position of the pyridine (B92270) ring have been shown to influence potency. For example, small alkylamino groups at this position can enhance inhibitory activity. nih.gov
In the context of ALK2 inhibitors, substitutions at the 3- and 5-positions of the 2-aminopyridine core are critical for activity and selectivity. acs.org For instance, replacing a 3-phenol group with a 4-phenylpiperazine group was found to increase cellular potency. acs.org
For carbonic anhydrase inhibitors, the nature of the substituent on the sulfonamide group and the heterocyclic core significantly impacts the inhibitory profile against different CA isoforms. nih.govmdpi.com
The table below summarizes key SAR findings for aminopyridine derivatives.
| Compound Series | Biological Target | Key SAR Findings | Reference |
|---|---|---|---|
| Pyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | 5-Alkylamino substitution enhances activity. | nih.gov |
| 3,5-Diaryl-2-aminopyridines | ALK2 Kinase | Substitution of the 3-phenol with 4-phenylpiperazine increases cellular potency. | acs.org |
| Aminopyridine N-oxides | p38α MAP Kinase | The N-oxide oxygen is essential for activity and selectivity. | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrases | The substitution pattern on the pyrazole (B372694) and pyridine rings influences isoform selectivity. | mdpi.com |
Applications in Advanced Materials Science
Integration into Polymeric Materials
The bifunctional nature of 3-Aminopyridine-2-sulfonic acid allows for its integration into polymeric materials, either as a primary building block or as a functional additive to modify existing polymer properties.
While direct polymerization of this compound is not extensively documented, research on its parent compound, 3-aminopyridine (B143674), provides insight into its potential. Studies have shown that oligomers and polymers synthesized from 3-aminopyridine can exhibit significant biological activity, such as antistaphylococcal properties. chemicalbook.com This suggests that polymerizing 3-aminopyridine derivatives can lead to functional materials.
The presence of both an amino group and a sulfonic acid group on the this compound molecule offers multiple pathways for polymerization. The amino group can participate in condensation polymerization reactions to form polyamides or polyimides. The sulfonic acid group can be leveraged to create self-doping conducting polymers or ion-exchange resins. The resulting polymers would possess inherent acidity and hydrophilicity, making them suitable for applications such as proton exchange membranes in fuel cells or as solid acid catalysts.
The incorporation of this compound as an additive can significantly alter the physicochemical properties of polymers. The sulfonic acid group is a strong proton donor and can increase the hydrophilicity and ionic conductivity of a polymer matrix. This is a common strategy used in modifying materials; for instance, sulfonic acid-functionalized silica has been widely explored for its catalytic properties. mdpi.com
The amino group provides a site for covalent bonding or strong intermolecular interactions with the polymer backbone. This can improve the thermal stability and mechanical strength of the material. Furthermore, the amino group can act as a cross-linking site or be further functionalized to introduce other desired properties. The dual functionality allows for the creation of multifunctional polymer composites with tailored characteristics for specific applications, such as antistatic coatings or specialty membranes.
Supramolecular Assemblies and Gels
The aminopyridine framework is well-suited for constructing complex, non-covalent structures through hydrogen bonding. researchgate.net this compound possesses multiple hydrogen bond donor sites (the amino group and the sulfonic acid's hydroxyl group) and acceptor sites (the pyridine (B92270) nitrogen and the sulfonyl oxygens). This rich functionality enables it to self-assemble into well-ordered supramolecular architectures.
Research on related compounds demonstrates this potential. For example, derivatives like 4-(methylphenylamino)pyridine-3-sulfonamides form intricate supramolecular layers through a combination of intermolecular N-H···N and N-H···O hydrogen bonds. nih.gov Similarly, various amide and urea derivatives of 3-aminopyridine are known to act as effective low molecular weight gelators, forming extensive fibrous networks that immobilize solvents to create supramolecular gels. researchgate.net These gels are considered smart materials due to their responsiveness to external stimuli. The specific arrangement of functional groups in this compound could facilitate the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, leading to materials like liquid crystals or functional gels for sensing and controlled release applications.
Functionalized Surfaces and Coatings
The chemical reactivity of this compound makes it a candidate for the surface modification of various substrates, including nanoparticles, metal oxides, and polymers. The sulfonic acid group can be used to anchor the molecule onto surfaces and impart a high degree of hydrophilicity and surface acidity. This is analogous to the use of sulfonic acid-functionalized materials to create solid acid catalysts for various chemical transformations. mdpi.com
The amino group can serve as a point of attachment for other molecules, allowing for multi-layered functionalization. Coatings incorporating this compound could offer improved adhesion, corrosion resistance, and biocompatibility. The presence of polar functional groups can enhance the dispersibility of materials like carbon nanotubes or graphene in aqueous solutions, a key factor in formulating protective and functional coatings. mdpi.com Such functionalized surfaces are relevant in fields ranging from catalysis and separation science to biomedical implants.
Applications in Optoelectronic Devices (e.g., Perovskite Solar Cells if functionalized with related compounds)
While direct application of this compound in optoelectronics is an emerging area, research on analogous aminopyridine compounds has shown significant promise, particularly in the field of perovskite solar cells (PSCs). A major challenge in PSCs is the presence of defects on the perovskite film surface and at grain boundaries, which lead to non-radiative recombination of charge carriers and degrade device performance and stability. nih.gov
Chemical passivation using molecules with Lewis base or Lewis acid functionalities is an effective strategy to neutralize these defects. researchgate.net Aminopyridine derivatives have proven to be excellent passivating agents.
2-Aminopyridine (B139424) (2-APy) has been used to reduce defects at the interface between the perovskite layer and the hole transport layer. The amino group interacts with iodide vacancies on the perovskite surface, passivating the defects and enhancing hole transport. This modification led to an increase in power conversion efficiency (PCE) to 21.46%. researchgate.net
1-Amino pyridine iodine (AmPyI) , a zwitterionic organic salt, can simultaneously passivate both anionic and cationic defects. The lone pair of electrons on the amino group passivates defects via hydrogen bonding, while the iodide ion can bind to uncoordinated lead (Pb2+) ions. This dual-action passivation resulted in PSCs with an efficiency of 23.80%. nih.gov
Based on these findings, this compound is a strong candidate for defect passivation. Its Lewis basic amino group could passivate cationic defects, while the sulfonate group could interact with uncoordinated Pb2+ ions, similar to other passivating agents with oxygen-containing functional groups. rsc.org This multi-functional passivation could lead to PSCs with enhanced efficiency and long-term stability.
| Aminopyridine Derivative | Function in Perovskite Solar Cell | Reported Power Conversion Efficiency (PCE) |
| 2-Aminopyridine (2-APy) | Interfacial defect passivation | 21.46% researchgate.net |
| 1-Amino pyridine iodine (AmPyI) | Surface and grain boundary defect passivation | 23.80% nih.gov |
| (S)-3-amino-4-phenylbutyric acid hydrochloride (s-APACl) | Additive to passivate defects and reduce ion migration | 21.02% rsc.org |
Design of Novel Sensors and Biosensors
The ability of the aminopyridine structure to coordinate with metal ions makes it a valuable platform for designing chemosensors. A Schiff base derivative of 3-aminopyridine, (E)-2-((pyridine-3-ylimino) methyl) phenol, also known as 3-Aminopyridine Salicylidene (3APS), has been developed as a highly selective and sensitive sensor for specific metal ions. nih.govmdpi.com
This sensor exhibits a dual detection mechanism:
Colorimetric Detection: It shows a distinct color change in the presence of Copper (Cu(II)) ions, allowing for visual detection.
Fluorescent Detection: It displays a significant fluorescence response upon binding with Aluminum (Al(III)) and Iron (Fe(III)) ions.
The sensor demonstrates high selectivity for these ions over a range of other common metal cations. nih.gov The detection limits are in the microgram-per-liter range, which is sensitive enough for environmental monitoring and other applications. nih.gov This successful application of a 3-aminopyridine derivative highlights the potential of this compound itself to be used as a precursor for new sensors. The sulfonic acid group could be used to enhance water solubility or to anchor the sensor molecule to a solid substrate, facilitating the development of practical sensing devices and biosensors. mdpi.com
| Analyte | Detection Method | Stoichiometric Ratio (Sensor:Ion) | Detection Limit (µg/L) |
| Cu(II) | Colorimetric | 2:1 | 324 nih.gov |
| Al(III) | Fluorescent | 1:1 | 20 nih.gov |
| Fe(III) | Fluorescent | 1:1 | 45 nih.gov |
Emerging Research Directions and Future Perspectives for 3 Aminopyridine 2 Sulfonic Acid
Exploration of Undiscovered Reactivity Profiles
The reactivity of 3-Aminopyridine-2-sulfonic acid is dictated by the interplay of its amino and sulfonic acid functional groups, as well as the pyridine (B92270) ring. Future research will likely focus on leveraging these groups to forge new chemical bonds and construct complex molecular scaffolds. Key areas of exploration include:
Multicomponent Reactions: The development of one-pot, multicomponent reactions involving this compound could provide rapid access to libraries of structurally diverse compounds. ynu.edu.cn These reactions, which form multiple bonds in a single operation, are highly efficient and atom-economical.
Directed C-H Functionalization: The amino and sulfonic acid groups can act as directing groups, enabling the selective functionalization of specific C-H bonds on the pyridine ring. This approach offers a powerful tool for the late-stage modification of complex molecules.
Novel Heterocycle Synthesis: The inherent reactivity of the amino and sulfonic acid groups can be harnessed to construct novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Development of Highly Selective Catalytic Systems
The unique electronic and steric properties of this compound make it a promising candidate for the development of highly selective catalysts. The sulfonic acid moiety can act as a Brønsted acid catalyst, while the amino group and the pyridine nitrogen can serve as coordination sites for metal centers in organometallic catalysis. researchgate.net
Future research is anticipated to focus on:
Bifunctional Catalysis: Designing catalysts that incorporate both the acidic sulfonic acid group and a basic site (the amino group or pyridine nitrogen) could enable cooperative catalysis for challenging transformations.
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis, facilitating the production of enantiomerically pure compounds.
Immobilized Catalysts: Grafting this compound onto solid supports, such as polymers or silica, can lead to the development of robust and recyclable heterogeneous catalysts, aligning with the principles of green chemistry. researchgate.net
Table 1: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of this compound | Potential Advantages |
| Esterification | Brønsted acid catalyst | High activity and potential for recyclability when immobilized. |
| Condensation Reactions | Bifunctional acid-base catalyst | Enhanced reaction rates and selectivity. |
| Cross-Coupling Reactions | Ligand for metal catalysts | Tunable electronic and steric properties for improved catalytic performance. |
| Asymmetric Synthesis | Chiral ligand | Access to enantiomerically enriched products. |
Expansion of Biological Application Spectrum
The pyridine and sulfonamide motifs are prevalent in a wide array of biologically active compounds. researchgate.netnih.govimist.ma This suggests that this compound and its derivatives hold significant potential for the development of new therapeutic agents.
Emerging areas of biological investigation include:
Anticancer Agents: Novel pyridine derivatives have shown promising anticancer effects against various cell lines. rsc.org The unique substitution pattern of this compound could lead to the discovery of compounds with enhanced potency and selectivity. nih.gov
Anticoagulants: Pyridine derivatives are being explored as potential anticoagulants for the treatment of thromboembolic disorders. nih.gov Molecular modeling and in vitro testing of this compound derivatives could identify new candidates in this area.
Enzyme Inhibition: The structural features of this compound make it a candidate for targeting specific enzyme active sites, potentially leading to the development of inhibitors for various diseases.
Table 2: Investigated Biological Activities of Related Pyridine and Sulfonamide Compounds
| Compound Class | Biological Activity | Reference |
| Imidazo[1,2-a]pyridine-sulfonamides | Anticancer, Antioxidant | imist.ma |
| Pyridine-containing arylthioureas | Plant root growth promotion | acs.org |
| Pyridine derivatives | Anticoagulant | nih.gov |
| 3-Aminoimidazo[1,2-α]pyridine compounds | Anticancer | nih.gov |
Advanced Characterization Techniques for In Situ Studies
To fully understand and optimize the reactions and applications of this compound, advanced characterization techniques that allow for real-time monitoring are crucial. In situ spectroscopic methods can provide invaluable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. spectroscopyonline.com
Future research will benefit from the application of:
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This technique can monitor the progress of reactions in real-time by tracking the changes in vibrational frequencies of the functional groups. spectroscopyonline.com
X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the local electronic and geometric structure, making it a powerful tool for studying the coordination environment of metal catalysts and understanding solid-state reactions. nih.gov
Process Analytical Technology (PAT): The integration of in situ analytical techniques into chemical processes can enable better control and optimization, leading to improved yields and product quality.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of drug discovery and materials science. researchgate.netatomwise.com These computational tools can be employed to accelerate the design and discovery of new molecules with desired properties.
For this compound, AI and ML can be utilized to:
Predict Biological Activity: ML models can be trained on existing data to predict the biological activity of novel derivatives, helping to prioritize synthetic targets. aip.org
Design Novel Inhibitors: Generative models can design new molecules with specific properties, such as high binding affinity to a target protein.
Optimize Reaction Conditions: Machine learning algorithms can be used to optimize reaction parameters, leading to higher yields and purities.
Sustainable Production and Environmental Impact Mitigation Strategies
The development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical area of future research. This includes the use of greener solvents, catalysts, and reaction conditions. google.com
Key considerations for sustainable production include:
Green Synthesis Routes: Exploring enzymatic or biocatalytic methods for the synthesis of the parent 3-aminopyridine (B143674) could offer a more sustainable alternative to traditional chemical methods. wikipedia.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.
Environmental Fate and Toxicity: It is crucial to assess the environmental persistence, bioaccumulation, and toxicity of this compound and its degradation products to ensure its safe and responsible use. nih.govherts.ac.ukbeyondpesticides.orgbeyondpesticides.org The reactivity of the sulfonic acid group should also be considered in terms of potential environmental interactions. acs.org
Interdisciplinary Research with Nanotechnology and Biotechnology
The integration of this compound with nanotechnology and biotechnology opens up new avenues for innovation.
Functionalized Nanomaterials: The sulfonic acid group can be used to functionalize the surface of nanoparticles, creating materials with tailored properties for applications in catalysis, sensing, and drug delivery. researchgate.net
Bioconjugation: The amino group provides a handle for conjugating this compound to biomolecules, such as proteins and antibodies, for targeted drug delivery or diagnostic applications.
Biosensors: The unique electrochemical properties of this compound could be exploited in the development of novel biosensors for the detection of specific analytes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Aminopyridine-2-sulfonic acid with high purity, and how can researchers optimize reaction conditions?
- Methodological Answer : Synthesis typically involves sulfonation of 3-aminopyridine using concentrated sulfuric acid or sulfur trioxide under controlled conditions. To optimize purity, researchers should:
- Monitor reaction temperature (e.g., 80–100°C) to avoid side reactions like over-sulfonation .
- Use stoichiometric control of sulfonating agents to minimize byproducts.
- Purify via recrystallization in polar solvents (e.g., ethanol/water mixtures) and validate purity using HPLC or mass spectrometry .
- Key Challenges : Exothermic reactions may lead to decomposition; use ice baths for temperature moderation and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm sulfonic acid (-SO₃H) and amine (-NH₂) functional groups via peaks at 1030–1150 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and sulfonic acid protons (exchange broadening in D₂O) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (0.1% TFA) improve peak resolution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Storage : Store in airtight containers in cool (<25°C), dry conditions away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via UV-Vis spectroscopy. The compound is stable in acidic conditions (pH 3–6) but hydrolyzes above pH 9 due to sulfonic acid group deprotonation .
- Reactivity : At low pH, the protonated amine enhances electrophilic substitution reactions, while high pH promotes nucleophilic attack on the sulfonate group .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Systematic Solubility Screening : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol). Measure saturation concentrations via gravimetric analysis or UV spectrophotometry .
- Data Reconciliation : Account for impurities (e.g., residual salts) by cross-validating results with multiple techniques (e.g., Karl Fischer titration for water content) .
- Common Pitfalls : Inconsistent temperature control (±2°C tolerance recommended) and solvent purity (use HPLC-grade solvents) .
Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactive sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents using GROMACS or AMBER to study aggregation behavior .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to investigate the catalytic activity of this compound in acid-catalyzed reactions?
- Methodological Answer :
- Catalytic Screening : Test in model reactions (e.g., esterification or Friedel-Crafts alkylation) with varying catalyst loadings (1–10 mol%). Monitor conversion rates via GC-MS or -NMR .
- Kinetic Studies : Use initial rate methods and Arrhenius plots to determine activation energy. Compare turnover frequencies (TOF) with traditional acids (e.g., H₂SO₄) .
Q. What strategies can mitigate degradation of this compound during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
